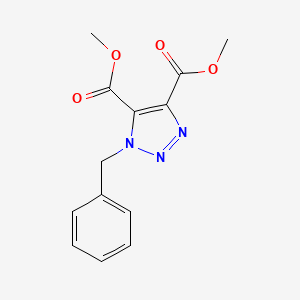

1-bencil-1H-1,2,3-triazol-4,5-dicarboxilato de dimetilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic versatility.

Aplicaciones Científicas De Investigación

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmacophore in drug design and development.

Mecanismo De Acción

Target of Action

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, also known as Dimethyl 1-benzyltriazole-4,5-dicarboxylate, is a complex compound with a variety of potential targets. One of the primary targets of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down acetylcholine, a neurotransmitter that sends signals in the nervous system .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can result in enhanced nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting AChE, the compound increases the concentration of acetylcholine, thereby affecting the functioning of this pathway .

Result of Action

The inhibition of AChE by Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate can lead to a variety of molecular and cellular effects. For instance, it can enhance nerve signal transmission by increasing the concentration of acetylcholine . Additionally, some derivatives of this compound have shown cytotoxic activity against certain cancer cell lines .

Análisis Bioquímico

Biochemical Properties

1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

Molecular Mechanism

1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .

Temporal Effects in Laboratory Settings

1,2,3-triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .

Dosage Effects in Animal Models

1,2,3-triazoles and their derivatives exhibit numerous biological activities and hold immense potential to significantly advance medicinal chemistry .

Metabolic Pathways

1,2,3-triazoles have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .

Transport and Distribution

1,2,3-triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Subcellular Localization

1,2,3-triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to afford the triazole ring with high regioselectivity .

Industrial Production Methods

In an industrial setting, the synthesis of dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate may involve large-scale cycloaddition reactions using automated reactors. The use of copper(I) catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

- Dimethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate

- 1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid

Uniqueness

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its dual ester functional groups, which provide additional sites for chemical modification. This enhances its versatility in synthetic applications and allows for the development of derivatives with tailored properties .

Actividad Biológica

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 73500-16-0) is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and cytotoxicity against cancer cells. This article delves into its synthesis, biological properties, and relevant research findings.

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is synthesized through green chemistry methods that avoid the use of solvents and catalysts. This approach not only enhances the efficiency of the synthesis but also aligns with eco-friendly practices in chemical manufacturing . The compound has a molecular formula of C13H13N3O4 and a molecular weight of 275.26 g/mol .

1. Enzyme Inhibition

One of the most significant biological activities of dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in purine metabolism that is linked to various diseases such as gout and cardiovascular disorders.

Key Findings:

- The compound exhibited notable inhibition with IC50 values ranging from 0.71 to 2.25 μM.

- Among the derivatives tested, dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate showed the most potent inhibition with an IC50 of 0.73 μM .

The docking studies indicated strong correlations between the binding interactions of these compounds and their inhibitory activities against XO, suggesting that structural modifications could further enhance their efficacy .

2. Cytotoxicity Studies

Recent studies have also explored the cytotoxic effects of dimethyl 1-benzyl-1H-1,2,3-triazole derivatives against various cancer cell lines.

Case Study:

In a study evaluating multiple triazole derivatives for their cytotoxicity against breast cancer cells (BT-474), one derivative (10ec) displayed an IC50 value of 0.99 ± 0.01 μM. This compound was shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives:

| Compound Name | Target Enzyme/Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate | Xanthine Oxidase | 0.73 | Enzyme inhibition |

| Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | Xanthine Oxidase | 0.71 | Enzyme inhibition |

| Compound 10ec | BT-474 Cancer Cells | 0.99 | Induces apoptosis via tubulin inhibition |

Propiedades

IUPAC Name |

dimethyl 1-benzyltriazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-12(17)10-11(13(18)20-2)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJUFPCCWACER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.